molecular formula C8H9BrFNO B13063817 3-Bromo-2-ethoxy-4-fluoroaniline

3-Bromo-2-ethoxy-4-fluoroaniline

Cat. No.: B13063817
M. Wt: 234.07 g/mol
InChI Key: VZLIRFZEWPHFNX-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-4-fluoroaniline is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-4-fluoroaniline typically involves the bromination, ethoxylation, and fluorination of aniline derivatives. One common method includes:

    Bromination: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Ethoxylation: The brominated intermediate is then reacted with ethyl alcohol in the presence of a base to introduce the ethoxy group.

    Fluorination: Finally, the ethoxylated intermediate is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-4-fluoroaniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine, ethoxy, and fluorine groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-ethoxy-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-4-fluoroaniline involves its interaction with specific molecular targets. The bromine, ethoxy, and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoroaniline
  • 3-Bromo-4-ethoxy-5-fluoroaniline
  • 4-Fluoroaniline

Uniqueness

3-Bromo-2-ethoxy-4-fluoroaniline is unique due to the specific combination of bromine, ethoxy, and fluorine substituents on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

3-bromo-2-ethoxy-4-fluoroaniline

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2,11H2,1H3

InChI Key

VZLIRFZEWPHFNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1Br)F)N

Origin of Product

United States

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